Matrix Effect Control: Deuterated IS Enables Accuracy Within 93–115% in Urinary Mercapturic Acid Profiling
In a validated LC-MS/MS method for profiling urinary mercapturic acids (including MHBMA3), the use of deuterated internal standards enabled accuracy ranging from 93.4% to 114.9% of theoretical values across 17 analytes, confirming that deuterated ISs are suitable for controlling the matrix effect [1]. In contrast, unlabeled MHBMA3 quantification without deuterated IS is compromised by a co-eluting interfering peak that is chromatographically indistinguishable from the trans-isomer (NE) of MHBMA3, leading to false-positive identification and overestimated concentrations in human urine samples [2].
| Evidence Dimension | Accuracy (recovery) with deuterated IS vs. misidentification risk without deuterated IS |
|---|---|
| Target Compound Data | Accuracy: 93.4–114.9% of theoretical values (using deuterated internal standards for mercapturic acid panel) [1] |
| Comparator Or Baseline | Unlabeled MHBMA3 detection in human urine: interfering peak co-elutes with authentic trans-MHBMA3, indistinguishable retention time, misidentification documented in 67 urine samples [2] |
| Quantified Difference | Qualitative: deuterated IS enables accurate quantification; unlabeled analysis yields false-positive or overestimated results due to co-eluting interference |
| Conditions | Reversed-phase LC-MS/MS, human urine samples (n = 67 from barbecue restaurant personnel and hotel administrative staff) [2]; method validation with 17 mercapturic acids in end-of-shift urine samples from workers [1] |
Why This Matters
Procurement of the deuterated IS is required for any validated analytical method seeking to report accurate, interference-free MHBMA3 concentrations in human urine.
- [1] Frigerio G, Mercadante R, Polledri E, Missineo P, Campo L, Fustinoni S. An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants. J Chromatogr B. 2019;1117:66-76. View Source
- [2] Zhao J, et al. Synthesis and characterization of the trans- and cis-isomers of N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine and their attempted detection in human urine. J Chromatogr B. 2024;1248:124303. View Source
